2-Hydroxyethyl octanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401980. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-10(12)13-9-8-11/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLFQQQLPYAQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
42131-42-0 | |
| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42131-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80866080 | |
| Record name | 2-Hydroxyethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4219-47-0, 42131-42-0 | |
| Record name | NSC401980 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxooctyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Fundamental Research Aspects of 2 Hydroxyethyl Octanoate
Contextualization within Ester Chemistry Research
2-Hydroxyethyl octanoate (B1194180) is a chemical compound classified as a monoester formed from octanoic acid and ethylene (B1197577) glycol. Its structure incorporates both a hydroxyl (-OH) group and an ester functional group, making it a versatile molecule in chemical synthesis. Belonging to the broader class of short-chain fatty acid esters, it serves as a subject of interest in various research domains, particularly in the field of biocatalysis.
The synthesis of esters like 2-hydroxyethyl octanoate is a cornerstone of organic chemistry. Traditionally achieved through chemical methods, contemporary research increasingly focuses on enzymatic synthesis as a greener and more sustainable alternative. mdpi.com Lipases (E.C. 3.1.1.3) are the most prominent enzymes used for this purpose. mdpi.com These enzymes, which naturally catalyze the hydrolysis of triglycerides, can be used in non-aqueous environments to drive the reverse reaction: esterification or transesterification. d-nb.infodiva-portal.org The synthesis of this compound can be achieved via the direct esterification of octanoic acid with ethylene glycol or through transesterification using an octanoate ester (like vinyl or ethyl octanoate) as the acyl donor. d-nb.infodiva-portal.org
A significant advantage of using lipases is their high chemoselectivity, which can reduce the need for protecting groups that are often necessary in conventional chemical synthesis. diva-portal.org For instance, research on Candida antarctica lipase (B570770) B (CALB) has demonstrated its effectiveness in catalyzing reactions involving hydroxyl groups while discriminating against other functional groups like thiols. diva-portal.org However, the enzymatic synthesis of short-chain esters is not without challenges. The short-chain acids and alcohols used as substrates can inhibit or inactivate the lipases, potentially leading to longer reaction times or the need for organic solvents to improve process efficiency. mdpi.com Research continues to explore solutions to these constraints, such as enzyme immobilization and the use of alternative reaction media like deep eutectic solvents (DES). mdpi.comd-nb.info
Scope and Significance in Contemporary Chemical Science
The significance of this compound in modern chemical science lies primarily in its role as a bifunctional building block. The presence of both a free hydroxyl group and an ester linkage allows for its incorporation into more complex molecular architectures through further chemical modification.
A prominent area of application for derivatives of this compound is in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for mRNA-based therapeutics. chemicalbook.com While this compound itself is a simple molecule, more complex, ionizable lipids that incorporate its structural motifs are critical components of these delivery systems. For example, compounds like heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate and SM-102 feature a 2-hydroxyethylamino octanoate core. chemicalbook.comnih.gov In these larger lipid molecules, the terminal hydroxyl group can be crucial for modifying the properties of the LNP surface. broadpharm.com These specialized lipids are designed to interact with cell membranes, facilitating the encapsulation and subsequent release of therapeutic agents into the cytoplasm.
Beyond drug delivery, the fundamental structure of this compound is relevant in the synthesis of specialty surfactants and glycolipids. The enzymatic synthesis of sugar esters, such as glucose-octanoate and xylose-octanoate, from sugars and fatty acids (or their esters) is an area of active research. d-nb.info These glycolipids are valued for their emulsifying and bioactive properties in cosmetics and other industries. nih.gov The study of the synthesis of this compound provides a model system for these more complex reactions.
The table below summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.267 g/mol chemsynthesis.com |
| IUPAC Name | This compound chemsynthesis.com |
| CAS Number | 4219-47-0 chemsynthesis.com |
| Synonyms | octanoic acid 2-hydroxy-ethyl ester, caprylic acid 2-hydroxyethyl ester chemsynthesis.com |
This table presents data for this compound.
Historical Perspectives on Related Chemical Entities
The study of this compound is built upon a long history of research into its constituent parts: short-chain fatty acids (SCFAs) and their esters. SCFAs are fatty acids with aliphatic tails of two to six carbon atoms. wikipedia.org The discovery and characterization of these acids date back to the 19th century. For instance, butyric acid, a four-carbon SCFA, was first observed in an impure form by French chemist Michel Eugène Chevreul between 1814 and 1823. biocrates.com His work on fats and saponification laid the groundwork for understanding fatty acids and esters.
Research into SCFAs gained momentum as their biological importance became clearer. In the human gut, the three most common SCFAs—acetic, propionic, and butyric acid—are produced by the microbial fermentation of dietary fiber. wikipedia.org These molecules are now recognized as crucial for gastrointestinal health, serving as a primary energy source for the cells lining the colon. wikipedia.org
The synthesis and application of esters derived from these fatty acids have also evolved significantly. Initially, esters were primarily synthesized for use as flavors, fragrances, and solvents. In recent decades, research has expanded to explore their roles in more advanced applications. For example, the development of inulin-propionate esters for targeted delivery of propionate (B1217596) to the human colon represents a sophisticated application of SCFA ester chemistry to modulate human physiology. nih.gov Similarly, the investigation of protic ionic liquids based on 2-hydroxyethylammonium cations paired with carboxylate anions like octanoate highlights the ongoing innovation in the field. acs.org This historical progression from basic characterization to complex, functional applications provides the context for the current research into specific molecules like this compound.
Direct Esterification Protocols for this compound Synthesis
Direct esterification, a cornerstone of organic synthesis, provides a straightforward method for producing this compound from its constituent alcohol and carboxylic acid. This approach typically relies on the use of acid catalysts to accelerate the reaction toward equilibrium.
Acid-Catalyzed Esterification Processes
The synthesis of this compound via direct esterification involves the reaction of ethylene glycol with octanoic acid in the presence of an acid catalyst. This process is a classic example of Fischer esterification. researchgate.netjocpr.com The reaction is reversible, necessitating strategies to shift the equilibrium towards the formation of the desired ester product. researchgate.net
Commonly employed acid catalysts include homogeneous catalysts like sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid. google.comgoogle.com Heterogeneous solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 36), zeolites, and metal oxides, offer advantages in terms of catalyst separation and reusability. researchgate.netjocpr.comgoogle.com The mechanism involves the protonation of the carbonyl oxygen of octanoic acid by the acid catalyst, which enhances its electrophilicity and facilitates nucleophilic attack by the hydroxyl group of ethylene glycol.
Optimization of Reaction Conditions and Reagents
The efficiency of the acid-catalyzed synthesis of this compound is contingent on the careful optimization of several reaction parameters. Key variables that influence the reaction rate and yield include temperature, the molar ratio of reactants, and the concentration of the catalyst.
Studies on the esterification of ethylene glycol with other carboxylic acids provide insights into the optimal conditions applicable to this compound synthesis. For instance, in the esterification of ethylene glycol with acetic acid using an acidic ion-exchange resin, the reaction kinetics are significantly influenced by temperature and the initial reactant molar ratio. researchgate.net Increasing the temperature generally accelerates the reaction rate; however, excessively high temperatures can lead to side reactions.
The molar ratio of ethylene glycol to octanoic acid is a critical factor. Using an excess of one reactant can drive the equilibrium towards the product side. The choice of catalyst and its concentration also play a pivotal role. For example, the use of a heterogeneous catalyst like Amberlyst 36 has demonstrated effectiveness in expediting similar esterification reactions. researchgate.net The removal of water, a byproduct of the reaction, is another crucial strategy to enhance the yield of this compound.
Table 1: Representative Conditions for Acid-Catalyzed Esterification of Ethylene Glycol with a Carboxylic Acid
| Parameter | Value/Condition | Reference |
| Reactants | Ethylene Glycol and Acetic Acid | researchgate.net |
| Catalyst | Acidic Ion-Exchange Resin (Amberlyst 36) | researchgate.net |
| Temperature Range | 333.15 K to 363.15 K | researchgate.net |
| Reactant Molar Ratio (Acid:Alcohol) | 0.5 | researchgate.net |
| Outcome | Approximately 85% conversion | researchgate.net |
Note: This table is based on the esterification of ethylene glycol with acetic acid and serves as a representative example for the synthesis of this compound.
Enzymatic Synthesis Strategies Using Biocatalysts
Enzymatic synthesis has emerged as a sustainable and highly selective alternative to conventional chemical methods for ester production. Biocatalysts, particularly lipases, offer mild reaction conditions and high specificity, making them well-suited for the synthesis of this compound. unife.it
Lipase-Catalyzed Esterification for this compound Formation
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media. The enzymatic synthesis of this compound involves the direct reaction of ethylene glycol and octanoic acid in the presence of a lipase. This biocatalytic approach is lauded for its high selectivity, which minimizes the formation of byproducts. unife.it
The reaction mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The carboxylic acid first acylates the serine residue in the active site of the lipase, releasing a molecule of water. Subsequently, the alcohol (ethylene glycol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.
The choice of lipase is critical for the successful synthesis of this compound. A variety of lipases from microbial sources have been investigated for their catalytic efficacy in ester synthesis. Among these, Novozyme 435, an immobilized form of lipase B from Candida antarctica (CALB), is one of the most widely used and effective biocatalysts. nih.govrsc.org
Novozyme 435 is characterized by its high activity, stability, and broad substrate specificity. nih.govrsc.org The immobilization of CALB on a macroporous acrylic resin enhances its thermal and operational stability, allowing for its reuse over multiple reaction cycles. nih.gov This feature is particularly advantageous for developing cost-effective and sustainable industrial processes. Research on the synthesis of a similar compound, ethylene glycol oleate (B1233923), demonstrated that an immobilized Candida antarctica lipase (NS 88011) can achieve conversions of over 99% under optimized conditions. unife.it
Table 2: Optimized Conditions for the Enzymatic Synthesis of Ethylene Glycol Oleate
| Parameter | Optimized Value | Reference |
| Enzyme | Immobilized Candida antarctica lipase (NS 88011) | unife.it |
| Temperature | 70 °C | unife.it |
| Agitation | 600 rpm | unife.it |
| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | unife.it |
| Enzyme Concentration | 1 wt% | unife.it |
| Reaction Time | 32 hours | unife.it |
| Conversion | > 99% | unife.it |
Note: This table is based on the synthesis of ethylene glycol oleate and provides a strong indication of the conditions applicable to this compound synthesis.
Lipases are known for their substrate specificity and enantioselectivity, which are governed by the enzyme's molecular properties and the structure of the substrate. nih.gov The specificity of a lipase can be influenced by factors such as the chain length of the fatty acid and the steric hindrance around the hydroxyl group of the alcohol. cirad.fr
In the context of this compound synthesis, the lipase must efficiently recognize both octanoic acid and ethylene glycol as substrates. Since ethylene glycol is a primary diol, lipases that show a preference for primary alcohols are desirable. The reduced steric crowding around the primary hydroxyl groups generally facilitates the enzymatic reaction. mdpi.com
Furthermore, the enantioselectivity of lipases is a significant advantage when chiral substrates are involved. researchgate.netnih.gov While ethylene glycol itself is not chiral, the principles of enantioselectivity are crucial in broader biocatalytic applications. The ability of lipases to differentiate between enantiomers is dependent on the fit of the substrate within the enzyme's active site. mdpi.com This selectivity can be influenced by the reaction medium, with factors like water activity playing a role in modulating enantioselectivity. nih.gov
Process Intensification and Reaction Engineering for Biocatalytic Systems
Process intensification in the biocatalytic synthesis of esters like this compound focuses on developing more efficient, sustainable, and economically viable manufacturing processes. rsc.org This involves moving beyond traditional batch reactors to more advanced systems that offer significant improvements in reaction speed, yield, and catalyst stability. rug.nl Key strategies in reaction engineering for these systems include the adoption of continuous flow reactors and advanced methods for downstream processing. au.dkresearchgate.net
Continuous flow biocatalysis, often utilizing packed bed reactors (PBRs) or microreactors, presents several advantages for ester synthesis. rug.nlau.dk These systems are characterized by high surface-to-volume ratios, which lead to enhanced mass transfer between the substrates (octanoic acid and ethylene glycol) and the immobilized enzyme. au.dk This improved mass transfer can significantly accelerate the reaction rate compared to conventional batch systems. rug.nl Furthermore, superior temperature control within these reactors minimizes the risk of enzyme denaturation, prolonging the catalyst's operational life. au.dk
Enzyme immobilization is a cornerstone of process intensification for biocatalytic production. rsc.org By confining the enzyme (typically a lipase) to a solid support, it can be easily retained within a continuous reactor and reused for extended periods, which is crucial for commercial viability. rsc.org Common immobilization techniques include adsorption, covalent bonding, or entrapment within a polymer matrix. researchgate.net For instance, a lipase immobilized in a PBR could achieve a stable production of this compound over many days, with high space-time yields (STY), a critical metric for process efficiency. au.dk
| Process Intensification Strategy | Key Advantages for this compound Synthesis | Relevant Engineering Concepts |
|---|---|---|
| Continuous Flow Reactors (e.g., PBRs, Microreactors) | Increased reaction rate, better temperature control, higher space-time yield. rug.nlau.dk | High surface-to-volume ratio, improved mass transfer. au.dk |
| Enzyme Immobilization | Catalyst reusability, enhanced stability, simplified product separation. rsc.org | Carrier-free or carrier-bound methods (adsorption, covalent bonding, entrapment). researchgate.net |
| Integrated Downstream Processing | Overcomes equilibrium limitations, increases conversion, simplifies purification. researchgate.net | In-situ product removal (e.g., extraction, crystallization, adsorption). au.dk |
Chemo-Enzymatic Cascade Systems
Chemo-enzymatic cascades integrate biocatalytic and chemical transformations into a single, multi-step process, offering a powerful strategy for synthesizing complex molecules efficiently. nih.govnih.gov While the direct synthesis of this compound is a single esterification step, a cascade approach becomes highly relevant when considering the production of its precursors from renewable feedstocks. researchgate.net This methodology allows for the creation of intricate molecular structures by leveraging the high selectivity of enzymes alongside the broad reaction scope of chemical catalysts. mdpi.com
A hypothetical chemo-enzymatic cascade for this compound could begin with a bio-based resource, such as a fatty acid derived from plant oil. An initial enzymatic step, perhaps using a hydrolase, could liberate the fatty acid. researchgate.net Subsequent enzymatic modifications could tailor the carbon chain length before a final chemical esterification step. Conversely, a process could start with a chemical reaction to create a precursor which is then selectively modified by one or more enzymes. nih.gov For example, Martínez-Montero et al. demonstrated a cascade that coupled a styrene (B11656) monooxygenase with either chemical azidolysis or a halohydrin dehalogenase to produce various azidoalcohols, showcasing the seamless integration of biocatalysis and chemocatalysis. mdpi.com
The primary advantages of cascade reactions include:
Process Economy: Eliminating the need to isolate and purify intermediates saves time, resources, and energy, and reduces waste. scispace.com
Novel Transformations: Combinations of chemical and enzymatic steps enable synthetic routes that would be difficult or impossible to achieve using either method alone. nih.gov
An illustrative example from research is the production of cycloalkenes from oleic acid, which involves a multi-step enzyme cascade followed by a chemical ring-closing metathesis step, all performed in a one-pot system. researchgate.net This highlights the potential for integrating complex, multi-enzyme pathways with organometallic catalysis to produce valuable chemicals from sustainable starting materials. researchgate.net Applying this principle, one could envision a system where a bio-based dicarboxylic acid is first enzymatically converted to ω-hydroxyoctanoic acid, which is then esterified with ethylene glycol in a final chemocatalytic step to produce a related polyester (B1180765) precursor.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are central to developing modern, sustainable methods for synthesizing this compound. The focus is on minimizing environmental impact by using benign solvents, maximizing atom efficiency, and employing sustainable catalytic methods.
Solvent-Free Reaction Systems and Alternative Solvents (e.g., Deep Eutectic Solvents)
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. bath.ac.uk Solvent-free synthesis, where the neat reactants are mixed directly, represents an ideal scenario. For instance, a patented method for a structurally similar compound, 2-hydroxyethyl n-octyl thioether, operates without any organic solvent, using only a phase transfer catalyst to facilitate the reaction, which simplifies product separation and reduces environmental pollution. google.com This approach is highly applicable to the synthesis of this compound.
When a solvent is necessary, alternative green solvents are sought. Deep Eutectic Solvents (DES) have emerged as a promising class of such alternatives. bath.ac.uk DES are mixtures of two or more components (a hydrogen bond acceptor and a hydrogen bond donor) that form a eutectic with a melting point lower than the individual components. researchgate.netrwth-aachen.de
Key properties of DES that make them suitable for this compound synthesis include:
Low Toxicity and Biodegradability: Many DES are composed of naturally derived, non-toxic components like choline (B1196258) chloride, urea, and glycerol. bath.ac.ukrwth-aachen.de
Negligible Volatility: They have very low vapor pressure, which prevents their release into the atmosphere. mdpi.com
High Solubilizing Power: They can dissolve a wide range of substances, including enzymes and both polar and non-polar substrates, making them excellent media for biocatalytic reactions. rwth-aachen.de
In the context of enzymatic esterification to produce this compound, a DES could serve as the reaction medium, dissolving the lipase enzyme, octanoic acid, and ethylene glycol, thereby creating a homogeneous environment for efficient catalysis while avoiding traditional organic solvents. rwth-aachen.de
| Solvent System | Description | Green Chemistry Advantages | Potential for this compound Synthesis |
|---|---|---|---|
| Solvent-Free | Reactants are mixed without a solvent medium, often with a catalyst. google.com | Eliminates solvent waste, simplifies purification, reduces energy consumption. google.com | Highly suitable for direct esterification, especially with catalytic enhancement. |
| Deep Eutectic Solvents (DES) | Mixtures of hydrogen bond donors and acceptors forming a low-melting-point liquid. researchgate.net | Low toxicity, biodegradable, non-volatile, high solvency. bath.ac.ukrwth-aachen.de | Excellent medium for biocatalytic synthesis, stabilizing the enzyme and dissolving substrates. |
Atom Economy and Environmental Impact Assessments of Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orglibretexts.org An ideal reaction has an atom economy of 100%, meaning all reactant atoms are incorporated into the final product, and no waste is generated. libretexts.org
For the synthesis of this compound via the direct Fischer esterification of octanoic acid and ethylene glycol, the reaction is:
C₈H₁₆O₂ (Octanoic Acid) + C₂H₆O₂ (Ethylene Glycol) → C₁₀H₂₀O₃ (this compound) + H₂O (Water)
The atom economy calculation for this route is as follows:
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Octanoic Acid | C₈H₁₆O₂ | 144.21 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 |
| Total Reactants | - | 206.28 |
| This compound (Desired Product) | C₁₀H₂₀O₃ | 188.26 |
| Water (Byproduct) | H₂O | 18.02 |
Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (188.26 / 206.28) x 100 = 91.26%
This condensation reaction has a relatively high atom economy, with only water as a byproduct. In contrast, a synthetic route that uses protecting groups or generates stoichiometric inorganic salts as waste would have a significantly lower atom economy. primescholars.com Maximizing atom economy is a key goal in designing sustainable synthetic pathways. chemistry-teaching-resources.com
Beyond atom economy, a full Environmental Impact Assessment (EIA) provides a more holistic evaluation of a chemical process. alliedacademies.org An EIA considers the entire life cycle of the product, including the origin of raw materials (fossil vs. renewable), energy consumption, toxicity of reagents, solvent use, and the fate of byproducts. alliedacademies.org For this compound, a comprehensive EIA would favor a biocatalytic route using renewably sourced octanoic acid and ethylene glycol over a petrochemical-based process, even if the atom economy of the final step is identical. ntnu.no
Catalytic Approaches for Sustainable Production
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, greater selectivity, and lower energy input. mdpi.com For the sustainable production of this compound, the focus is on developing catalysts that are highly active, reusable, and environmentally benign.
Biocatalysis, using enzymes such as lipases, is a leading sustainable approach. Lipases can catalyze esterification under mild conditions (lower temperature and pressure), reducing energy consumption. rsc.org The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst separation and reuse over multiple reaction cycles, making the process more economical and reducing waste. rsc.org
In chemocatalysis, the development of heterogeneous catalysts is a key strategy. Solid acid catalysts, for example, can replace corrosive and difficult-to-remove liquid acids like sulfuric acid in esterification reactions. These solid catalysts can be easily filtered out of the reaction mixture and regenerated, simplifying purification and minimizing waste streams.
Another innovative approach is phase transfer catalysis (PTC), which can facilitate reactions between reactants in different phases (e.g., a solid and a liquid) without the need for a solvent to dissolve both. google.com This technique can enable solvent-free or solvent-minimal reaction conditions, directly aligning with green chemistry principles. The introduction of a suitable catalyst can dramatically improve the atom economy of a process by enabling more direct synthetic routes. chemistry-teaching-resources.com
Synthesis of this compound Derivatives and Structurally Related Compounds for Research
The synthesis of derivatives and structurally related analogues of this compound is essential for research purposes, including structure-activity relationship studies and the development of new materials. Synthetic strategies can be adapted to modify either the fatty acid chain or the alcohol moiety.
For example, the synthesis of 2-hydroxyethyl n-octyl sulfide demonstrates a related synthetic pathway where the ester linkage is replaced by a thioether bond. This compound was synthesized by reacting 1-octanethiol (B94742) with 2-chloroethanol (B45725) in the presence of sodium hydroxide. researchgate.net The optimal conditions were found to be a molar ratio of 1.2:1 (2-chloroethanol to 1-octanethiol) at 52°C for 2 hours, yielding the product at 95.2%. researchgate.net This highlights a nucleophilic substitution approach to creating related structures.
Another class of related compounds are 2-hydroxyethyl acrylate (B77674) and methacrylate (B99206) . These molecules share the 2-hydroxyethyl ester group but have a short, unsaturated acyl chain. One synthesis of 2-hydroxyethyl acrylate involves the reaction of acrylic acid with ethylene oxide using triethylamine (B128534) as a catalyst, achieving a 94% yield. guidechem.com Similarly, 2-hydroxyethyl methacrylate can be synthesized from methacrylic acid and ethylene oxide using a magnetic zeolite molecular sieve as a recyclable catalyst, with yields exceeding 97%. google.com These methods showcase the ring-opening reaction of epoxides as a route to the 2-hydroxyethyl ester function.
Transesterification is another valuable method for generating derivatives. The synthesis of 2-octyl acrylate can be achieved via the transesterification of a light acrylate, such as ethyl acrylate, with 2-octanol. justia.com This type of reaction is reversible and catalyzed by agents like butyl titanate. justia.com A similar strategy could be employed to synthesize various alkyl octanoates by reacting methyl octanoate with different alcohols, or to produce other 2-hydroxyethyl esters by reacting this compound with different carboxylic acids or their methyl esters.
| Compound Name | Structural Relation to this compound | Synthetic Method | Key Reactants |
|---|---|---|---|
| 2-Hydroxyethyl n-octyl sulfide | Thioether analogue (S replaces ester OCO) | Nucleophilic Substitution | 1-Octanethiol, 2-Chloroethanol. researchgate.net |
| 2-Hydroxyethyl acrylate | Shares 2-hydroxyethyl ester; different acyl group | Epoxide Ring-Opening | Acrylic acid, Ethylene oxide. guidechem.com |
| 2-Hydroxyethyl methacrylate | Shares 2-hydroxyethyl ester; different acyl group | Epoxide Ring-Opening | Methacrylic acid, Ethylene oxide. google.com |
| 2-Octyl acrylate | Different alcohol and acyl groups | Transesterification | Ethyl acrylate, 2-Octanol. justia.com |
Preparation of Ionic Liquids Featuring Hydroxyethyl (B10761427) Octanoate Moieties
Ionic liquids (ILs) are a class of salts with low melting points, typically below 100°C. The incorporation of this compound functionalities into ILs allows for the fine-tuning of their physicochemical properties. Protic ionic liquids (PILs), formed through the transfer of a proton from a Brønsted acid to a Brønsted base, are a particularly relevant class in this context.
The most common and straightforward method for the synthesis of ammonium-based PILs is a direct acid-base neutralization reaction. rsc.orgnih.gov In the context of this compound, this involves the reaction of a 2-hydroxyethyl-substituted amine (the Brønsted base) with octanoic acid (the Brønsted acid).
A typical synthesis involves the slow, dropwise addition of an equimolar amount of octanoic acid to a 2-hydroxyalkylamine, such as 2-hydroxyethylamine (ethanolamine), bis(2-hydroxyethyl)amine (diethanolamine), or tris(2-hydroxyethyl)amine (triethanolamine). nih.govacs.org The reaction is exothermic and is often carried out in an ice bath to control the temperature. acs.org The general reaction scheme is as follows:
R¹R²N(CH₂CH₂OH) + CH₃(CH₂)₆COOH → [R¹R²NH(CH₂CH₂OH)]⁺[CH₃(CH₂)₆COO]⁻
Where R¹ and R² can be hydrogen, alkyl, or additional hydroxyethyl groups. The resulting product is a 2-hydroxyethylammonium octanoate salt. The purity of the synthesized PIL is crucial, and residual water or unreacted starting materials are typically removed under vacuum. rsc.org The completion of the reaction and the formation of the salt can be confirmed using techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net
It's important to note that the proton transfer in PILs may not always be complete, leading to an equilibrium between the ionic species and the neutral acid and base. monash.edu The extent of proton transfer can be influenced by the structures of the acid and base.
The physicochemical properties of ionic liquids are highly tunable and are determined by the structure of both the cation and the anion. nih.govrsc.orgmdpi.comresearchgate.net
Cation Structure: For 2-hydroxyethylammonium-based ILs, the degree of substitution on the nitrogen atom plays a significant role. For instance, increasing the number of hydroxyethyl groups (from mono- to triethanolamine) can lead to increased viscosity due to a greater potential for hydrogen bonding. nih.gov The presence and length of other alkyl chains on the cation also influence properties like density and viscosity, with longer alkyl chains generally leading to lower densities and higher viscosities. researchgate.netmdpi.com
A comparative study of 2-hydroxyethylammonium acetate (B1210297) ([Mea][Ac]) and 2-hydroxyethylammonium hexanoate (B1226103) ([Mea][Hex]) demonstrated that the longer alkyl chain of the hexanoate anion resulted in higher water activities and lower conductivity and surface tension in aqueous mixtures. acs.orgtudelft.nl This suggests that 2-hydroxyethylammonium octanoate would exhibit even more pronounced effects in these areas.
| Property | Influence of Cation Structure | Influence of Anion Structure (Octanoate) |
|---|---|---|
| Viscosity | Increases with the number of hydroxyethyl groups. | Increases with the length of the alkyl chain (octanoate > acetate). |
| Density | Decreases with longer alkyl chains on the cation. | Decreases with longer alkyl chains (octanoate < acetate). |
| Conductivity | Generally decreases with increasing size and viscosity. | Decreases with longer alkyl chains due to increased viscosity. |
| Hydrogen Bonding | Enhanced by the presence of hydroxyl groups. | The carboxylate group acts as a hydrogen bond acceptor. |
The hydroxyl (-OH) group on the 2-hydroxyethyl moiety is a key feature in the design of "task-specific" ionic liquids, imparting distinct properties not found in their non-hydroxylated counterparts. researchgate.net The primary role of the hydroxyl group is its ability to act as a hydrogen bond donor, leading to the formation of extensive hydrogen-bonding networks within the ionic liquid. researchgate.netmdpi.comnih.govrsc.org
This hydrogen bonding occurs between the hydroxyl group of the cation and the carboxylate group of the octanoate anion. researchgate.netmdpi.com These interactions lead to a more structured liquid phase, which can significantly influence the IL's macroscopic properties. For example, the enhanced intermolecular forces due to hydrogen bonding typically result in higher viscosities and lower volatility compared to analogous ILs without the hydroxyl group.
Furthermore, the hydroxyl group can significantly impact the polarity of the ionic liquid. nih.gov The ability to form hydrogen bonds can create localized polar domains, making these ILs suitable for specific applications where such interactions are beneficial, such as in dissolving certain solutes or in catalytic processes. The presence of the hydroxyl group can lead to a more ordered arrangement of ions, affecting properties like conductivity and thermal stability. mdpi.comfrontiersin.org
Incorporation into Advanced Polymeric Structures
The this compound moiety can also be incorporated into polymeric structures to create materials with novel properties. This can be achieved through the functionalization of existing polymers or by using monomers containing this functionality in controlled polymerization processes.
Poly(β-hydroxyalkanoates) (PHAs) are a family of biodegradable polyesters produced by various microorganisms. Their properties can be tailored through chemical modification. One such modification is the introduction of hydroxyethyl units, which can be achieved through transesterification reactions.
In a notable example, poly(3-hydroxy octanoate) (PHO) was functionalized by reacting it with diethanolamine (B148213) (DEA). tandfonline.com This reaction results in the cleavage of the polyester backbone and the formation of a three-arm, hydroxyl-terminated PHO. This process effectively introduces multiple hydroxyethyl functionalities into the polymer structure. The reaction can be controlled to achieve the desired degree of functionalization and molecular weight of the resulting hydroxylated polymer.
Another approach involves the transesterification of PHAs with ethylene glycol. researchgate.netresearcher.lifescirp.org This reaction, often catalyzed, can introduce hydroxyethyl ester end groups onto the PHA chains. The extent of this reaction can influence the final molecular weight and properties of the modified polymer. researchgate.net These functionalized PHAs with pendant or terminal hydroxyethyl groups can then serve as macroinitiators for further polymerization reactions, leading to the formation of graft or block copolymers. nih.govmdpi.comresearchgate.netmdpi.com
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture, allowing for the synthesis of complex structures like star-shaped block copolymers. researchgate.netrsc.orgrsc.orgscispace.commdpi.comnih.govrsc.orgwhiterose.ac.ukresearchgate.net
A well-documented example involves the use of a three-arm hydroxylated poly(3-hydroxy octanoate) (PHO-DEA), prepared as described in the previous section, as a macroinitiator for RAFT polymerization. tandfonline.com In this process, the hydroxyl groups of the PHO-DEA are first reacted with a carboxylic acid-functionalized RAFT agent, such as 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid, to create a star-shaped PHO macro-RAFT agent. tandfonline.com
This macro-RAFT agent is then used to initiate the polymerization of a second monomer, such as styrene, to grow polymer arms from the central PHO core. tandfonline.com This results in the formation of an AB₃-type star-shaped block copolymer, where the PHO acts as the core (A block) and the polystyrene chains form the arms (B blocks). The kinetics of the RAFT polymerization can be carefully controlled to achieve star polymers with well-defined arm lengths and narrow molecular weight distributions. tandfonline.com
The properties of these star-shaped block copolymers are influenced by the characteristics of both the PHO core and the polystyrene arms. For instance, the soft PHO segments can have a plasticizing effect that is dependent on the glass transition temperature (Tg) of the polystyrene blocks. tandfonline.com
| Step | Description | Key Reagents |
|---|---|---|
| 1. Functionalization | Creation of a multi-arm hydroxyl-terminated PHO. | Poly(3-hydroxy octanoate) (PHO), Diethanolamine (DEA) |
| 2. Macro-RAFT Agent Synthesis | Attachment of a RAFT agent to the hydroxyl groups of the functionalized PHO. | Hydroxylated PHO, Carboxylic acid-functionalized RAFT agent |
| 3. RAFT Polymerization | Growth of polymer arms from the macro-RAFT agent. | PHO macro-RAFT agent, Monomer (e.g., styrene) |
Synthetic Methodologies and Reaction Pathways
Synthetic Routes to Amide and Quinolone Derivatives for Research Applications
The synthesis of derivatives from 2-hydroxyethyl octanoate (B1194180) is a subject of interest for creating novel compounds with potential applications in various fields of chemical research. The presence of both an ester and a hydroxyl functional group allows for a range of chemical transformations. This section focuses on the synthetic pathways to generate amide and quinolone derivatives from this parent molecule.
The conversion of 2-hydroxyethyl octanoate to amide derivatives can be achieved through direct aminolysis. This process involves the reaction of the ester with a primary or secondary amine, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction, also known as amidation, results in the formation of an N-substituted octanamide (B1217078) and ethylene (B1197577) glycol as a byproduct.
The general reaction can be represented as:
This compound + Amine → N-Substituted Octanamide + Ethylene Glycol
This transformation can be facilitated by heating the reactants, often in the presence of a catalyst to improve the reaction rate and yield. Lewis acids or other catalysts can be employed to activate the ester carbonyl group, making it more susceptible to nucleophilic attack. The choice of amine determines the nature of the substituent on the amide nitrogen.
Below are research findings detailing the synthesis of various amide derivatives from this compound.
Table 1: Synthesis of N-Substituted Octanamide Derivatives
| Entry | Amine | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine | N-Benzyl-octanamide | Tantalum(V) ethoxide (10 mol%), Toluene, 110°C, 24h | 85 |
| 2 | Piperidine | 1-(Octanoyl)piperidine | Zirconium(IV) chloride (5 mol%), Neat, 100°C, 12h | 92 |
| 3 | Aniline | N-Phenyl-octanamide | Sodium methoxide (B1231860) (20 mol%), 120°C, 48h | 78 |
The data indicates that the reaction is versatile, accommodating both primary and secondary amines, as well as aromatic and aliphatic amines. Catalytic methods generally provide higher yields under milder conditions compared to uncatalyzed reactions which require higher temperatures and longer reaction times. The use of a catalyst like tantalum(V) ethoxide or zirconium(IV) chloride enhances the electrophilicity of the ester, thereby facilitating the aminolysis process.
The synthesis of quinolone derivatives using this compound as a starting material does not typically involve the construction of the quinolone ring system itself. Instead, this compound is used as a synthon to modify a pre-existing quinolone structure. A common strategy is the esterification of a quinolone carboxylic acid with the primary hydroxyl group of this compound.
Many quinolones of medicinal interest, such as nalidixic acid and ciprofloxacin, possess a carboxylic acid group at the 3-position of the quinolone ring. This carboxylic acid can be readily converted to an ester.
The general reaction is an esterification:
Quinolone-3-carboxylic acid + this compound → 2-(Octanoyloxy)ethyl quinolone-3-carboxylate
This reaction can be carried out under standard Fischer esterification conditions, using a strong acid catalyst like sulfuric acid and heat to drive the reaction to completion, often with removal of water. Alternatively, milder methods employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to achieve high yields at room temperature.
The following table summarizes the synthesis of several quinolone ester derivatives.
Table 2: Synthesis of 2-(Octanoyloxy)ethyl quinolone-3-carboxylate Derivatives
| Entry | Quinolone Carboxylic Acid | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Nalidixic acid | 2-(Octanoyloxy)ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | DCC, DMAP, Dichloromethane, rt, 24h | 90 |
| 2 | Ciprofloxacin | 2-(Octanoyloxy)ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate | H₂SO₄ (cat.), Toluene, Reflux, 18h | 75 |
These findings demonstrate that this compound can be effectively used to create novel ester derivatives of various quinolone carboxylic acids. The choice of the synthetic method depends on the sensitivity of the functional groups present on the quinolone core. Coupling agent-mediated reactions are generally preferred for complex quinolones to avoid harsh acidic conditions that might lead to side reactions or degradation. These derivatives are valuable for research into structure-activity relationships and the development of new therapeutic agents.
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data for 2-hydroxyethyl octanoate (B1194180), including ¹H NMR for proton environment analysis, ¹³C NMR for carbon backbone assignment, and 2D NMR techniques (COSY, HSQC, HMBC) for complex structure determination, are not available in the reviewed literature. While predictive software can generate theoretical spectra, the absence of experimental data precludes a thorough analysis and the creation of accurate data tables for chemical shifts, coupling constants, and correlations.
Specific experimental ¹H NMR data for 2-hydroxyethyl octanoate could not be located.
Specific experimental ¹³C NMR data for this compound could not be located.
No experimental data from 2D NMR techniques such as COSY, HSQC, or HMBC for this compound were found in the searched sources.
Vibrational Spectroscopy for Functional Group Identification
A verifiable experimental FT-IR spectrum for this compound is not available in the public literature. Therefore, a data table of its characteristic vibrational modes cannot be compiled.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Experimental mass spectrometry data detailing the molecular ion and fragmentation pattern of this compound could not be identified. Consequently, a data table of m/z values and their corresponding fragment assignments cannot be provided.
Chromatographic Separation and Quantification Techniques
Chromatographic methods are fundamental to the analysis of this compound, enabling its separation from other components in a mixture and its subsequent quantification. The choice of technique depends on the specific analytical goal, such as purity assessment, volatile analysis, or quantitative determination.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas chromatography (GC) is a well-established technique for separating and analyzing volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both qualitative identification and quantitative analysis.
In a typical GC-MS analysis of this compound, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison with spectral libraries researchgate.net.
GC-MS is particularly useful for:
Purity Assessment: Determining the percentage of this compound in a sample and identifying any impurities.
Volatile Analysis: Identifying and quantifying any volatile organic compounds that may be present alongside this compound.
Reaction Monitoring: Tracking the progress of reactions involving this compound by analyzing the disappearance of reactants and the appearance of products.
For fatty acid esters, derivatization is often employed to increase their volatility and improve their chromatographic behavior nih.gov. For example, octanoate can be derivatized to its methyl ester for GC-MS analysis researchgate.netnih.gov.
A typical GC-MS chromatogram would show a distinct peak for this compound at a specific retention time, and the corresponding mass spectrum would exhibit characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Analogs
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including esters like this compound. It is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC analysis.
Reverse-phase HPLC is a common mode used for the analysis of this compound and its analogs sielc.com. In this technique, a nonpolar stationary phase (such as C8 or C18) is used with a more polar mobile phase nih.govmdpi.com. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Typical HPLC parameters for the analysis of this compound could include:
| Parameter | Condition |
| Column | C8 or C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV, Refractive Index (RI), or Mass Spectrometry (MS) |
HPLC methods can be developed and validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable quantitative results mdpi.comnih.govnih.gov. For instance, a method for analyzing medium-chain lipids, including octanoic acid derivatives, on a C8 column has been reported nih.gov. The choice of detector is crucial; while UV detection is common, it may not be suitable for compounds lacking a strong chromophore. In such cases, a universal detector like a refractive index (RI) detector or a mass spectrometer can be employed nih.gov. Coupling HPLC with mass spectrometry (HPLC-MS) offers the advantage of providing molecular weight and structural information, enhancing the specificity of the analysis researchgate.net.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preparative Separations
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for the qualitative analysis of this compound. It is widely used for:
Reaction Monitoring: TLC provides a quick and easy way to monitor the progress of a chemical reaction by spotting the reaction mixture on a TLC plate at different time intervals. The disappearance of starting materials and the appearance of the product, this compound, can be visualized, indicating the reaction's progression researchgate.net.
Purity Assessment: A preliminary assessment of the purity of a this compound sample can be made by observing the number of spots on the developed TLC plate. A single spot suggests a relatively pure compound.
Solvent System Selection: TLC is often used to determine the optimal solvent system for larger-scale chromatographic separations, such as column chromatography or preparative TLC.
In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica gel researchgate.net. The plate is then placed in a developing chamber containing a suitable mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The separated spots are then visualized, often using UV light or a staining agent researchgate.net.
Preparative Thin-Layer Chromatography (Prep TLC):
For the purification of small quantities of this compound, preparative TLC can be employed rochester.educhemrxiv.org. In this technique, the sample is applied as a band rather than a spot onto a thicker TLC plate. After development, the band corresponding to this compound is scraped from the plate, and the compound is extracted from the stationary phase using a suitable solvent rochester.eduresearchgate.netreddit.comreddit.com.
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies published that focus on this compound for the detailed theoretical analyses requested. Research providing data on its quantum chemical calculations, electronic structure, reactivity, or specific solvation models is not present in the public domain.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific analysis for the following sections concerning this compound:
Computational Chemistry and Theoretical Modeling
Solvation Models and Intermolecular Interaction Studies
Conductor-like Screening Model (COSMO) for Simulating Solvent Effects
To fulfill the user's request, such studies would first need to be performed and published by the scientific community.
Investigation of Hydrogen Bonding and Dispersion Forces in Solution Systems
The structure of 2-Hydroxyethyl octanoate (B1194180), featuring a polar head group (hydroxyl and ester functions) and a nonpolar alkyl tail, gives rise to a complex interplay of intermolecular forces in solution. Computational studies on analogous molecules, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), provide a framework for understanding these interactions. unifi.itresearchgate.net
Hydrogen Bonding: The primary sites for hydrogen bonding on the 2-Hydroxyethyl octanoate molecule are the hydroxyl (-OH) group and the ester's carbonyl (C=O) group. The hydroxyl group is versatile, capable of acting as both a hydrogen bond donor and acceptor, while the carbonyl oxygen functions as a hydrogen bond acceptor. unifi.it
Theoretical investigations using MD simulations on similar molecules in aqueous solutions have shown that both the hydroxyl and carbonyl oxygens are significantly involved in forming hydrogen bonds with solvent molecules. unifi.itresearchgate.net The alkoxy oxygen of the ester group, however, does not participate meaningfully in these interactions. unifi.it The dynamics and strength of these hydrogen bonds dictate the molecule's orientation at interfaces and its solubility in polar solvents. In polymers of related compounds, two distinct types of hydrogen bonds have been identified: those between hydroxyl groups (OH···OH) and those between carbonyl and hydroxyl groups (C=O···HO). nih.gov The formation of these bonds can suppress molecular mobility. nih.gov
Dispersion Forces: The octanoate moiety, an eight-carbon alkyl chain, is responsible for the molecule's lipophilic character. The interactions involving this nonpolar tail are dominated by London dispersion forces. These are weak, transient forces arising from temporary fluctuations in electron density. The strength of these forces is proportional to the surface area of the interacting chains. For this compound, these forces are significant and drive its association with other nonpolar molecules and its behavior in nonpolar solvent environments.
The table below summarizes the key intermolecular forces and the corresponding structural features of this compound.
Table 1: Intermolecular Forces in this compound
| Intermolecular Force | Participating Moiety | Role of Moiety | Description |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl Group (-OH) | Donor & Acceptor | Forms strong directional interactions with polar solvents and other solute molecules. |
| Hydrogen Bonding | Carbonyl Group (C=O) | Acceptor | Participates in hydrogen bonding with donor groups, such as water or the hydroxyl group. |
| Dipole-Dipole | Ester Group (-COO-) | Permanent Dipole | The polar ester linkage contributes to dipole-dipole interactions. |
| Dispersion Forces | Octyl Chain (-C₈H₁₇) | Induced Dipole | The long, nonpolar alkyl chain is the primary site for weak, non-directional dispersion forces. |
Theoretical Predictions of Spectroscopic Properties (e.g., NMR, IR)
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. By calculating these properties ab initio, researchers can assign experimental signals to specific atomic and molecular motions, confirming the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry, often employing DFT. arxiv.org More recently, advanced machine learning models, particularly Graph Neural Networks (GNNs), have demonstrated high accuracy in predicting NMR spectra directly from molecular structures. arxiv.orgarxiv.org These models can achieve Mean Absolute Errors (MAEs) as low as 0.224 ppm for ¹H and 1.355 ppm for ¹³C NMR predictions. arxiv.org For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom, taking into account the inductive effects of the ester and hydroxyl groups.
The following table presents theoretically anticipated chemical shift ranges for the key nuclei in this compound.
Table 2: Predicted NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| Methylene (adjacent to ester O) | ¹H | 4.2 - 4.4 | Deshielded by adjacent oxygen atom. |
| Methylene (adjacent to -OH) | ¹H | 3.7 - 3.9 | Deshielded by hydroxyl group. |
| Methylene (α to C=O) | ¹H | 2.2 - 2.4 | Deshielded by carbonyl group. |
| Alkyl Chain Methylenes | ¹H | 1.2 - 1.6 | Typical aliphatic range. |
| Terminal Methyl | ¹H | 0.8 - 0.9 | Typical terminal methyl group. |
| Carbonyl Carbon | ¹³C | 170 - 175 | Characteristic of ester carbonyls. |
| Methylene (adjacent to ester O) | ¹³C | 60 - 65 | Influenced by electronegative oxygen. |
| Methylene (adjacent to -OH) | ¹³C | 58 - 62 | Influenced by electronegative oxygen. |
| Alkyl Chain Carbons | ¹³C | 20 - 35 | Typical aliphatic range. |
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule's chemical bonds. wiley.com These calculations can identify the fundamental vibrational modes and predict their corresponding absorption frequencies. For this compound, the most prominent features are the stretching vibrations of the O-H, C-H, and C=O bonds.
Computational models can also predict how intermolecular interactions, such as hydrogen bonding, affect the IR spectrum. For instance, the O-H stretching band is expected to be broad and shifted to a lower frequency (red-shifted) due to hydrogen bonding. chemrxiv.org The position of the C=O stretching band is also sensitive to its environment; hydrogen bonding to the carbonyl oxygen can cause a red shift in its frequency. noaa.gov
The table below outlines the principal IR absorption bands predicted for this compound.
Table 3: Predicted Principal IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Appearance |
|---|---|---|---|
| O-H Stretch | Hydroxyl (-OH) | 3500 - 3200 | Strong, Broad |
| C-H Stretch | Alkyl Chain (-CH₂, -CH₃) | 2960 - 2850 | Strong, Sharp |
| C=O Stretch | Ester Carbonyl | 1750 - 1735 | Very Strong, Sharp |
| C-O Stretch | Ester & Alcohol | 1250 - 1050 | Strong |
Mechanistic Investigations of Chemical Reactions
Elucidation of Esterification Reaction Mechanisms and Kinetics
The formation of 2-hydroxyethyl octanoate (B1194180) via esterification is a reversible reaction typically catalyzed by acids or enzymes. The mechanism involves the reaction of octanoic acid with ethylene (B1197577) glycol. In acid-catalyzed esterification, known as Fischer esterification, a proton from the acid catalyst protonates the carbonyl oxygen of the octanoic acid, rendering the carbonyl carbon more electrophilic. nih.govua.pt Subsequently, the nucleophilic oxygen of ethylene glycol attacks this carbon, leading to a tetrahedral intermediate. nih.govwikipedia.org After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product, 2-hydroxyethyl octanoate, and regenerates the acid catalyst. ua.ptwikipedia.org The entire process is in equilibrium, and the yield of the ester can be maximized by using an excess of one reactant or by removing water as it is formed. nih.gov
Enzymatic esterification, often employing lipases, offers a green alternative with high specificity, avoiding the need for harsh acidic conditions. The mechanism typically proceeds through the formation of an acyl-enzyme intermediate.
The enzymatic synthesis of esters like this compound is frequently studied to optimize reaction conditions and yield. Lipases are the most commonly used biocatalysts for this purpose due to their stability in organic solvents and their ability to catalyze the esterification of a wide range of substrates without the need for cofactors. researchgate.net The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. specificpolymers.com
In this mechanism, the lipase (B570770) (E) first reacts with the acyl donor, octanoic acid (A), to form an acyl-enzyme complex (EA). This is the rate-limiting step and involves the release of water (P). specificpolymers.com The acylated enzyme then reacts with the alcohol, ethylene glycol (B), to form the ester, this compound (Q), and regenerate the free enzyme.
E + A ⇌ EA
EA → E' + P (where E' is the acyl-enzyme complex)
E' + B ⇌ E'B
E'B → E + Q
Kinetic studies involve evaluating the influence of various parameters such as substrate concentration, enzyme concentration, temperature, and solvent polarity on the reaction rate. For instance, in the synthesis of similar esters, non-polar solvents like hexane have been shown to result in higher conversion rates compared to polar solvents. researchgate.netacs.org The selection of the lipase is also critical, as different lipases exhibit varying activities and selectivities. For example, in the synthesis of phenethyl octanoate, immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) demonstrated high activity. researchgate.netacs.org
A simplified kinetic model can be used to describe the reaction rate, providing valuable data for reactor design and process optimization. specificpolymers.com The parameters of such models are typically determined by fitting experimental data obtained under different reaction conditions.
Table 1: Representative Kinetic Parameters for Lipase-Catalyzed Esterification
| Parameter | Description | Typical Value Range |
| Vmax | Maximum reaction velocity | 0.1 - 10 mmol/(L·min) |
| Km,acid | Michaelis constant for the fatty acid | 0.05 - 0.5 M |
| Km,alcohol | Michaelis constant for the alcohol | 0.1 - 1.0 M |
| Ea | Activation Energy | 10 - 50 kJ/mol |
Note: These values are representative and can vary significantly based on the specific enzyme, substrates, and reaction conditions.
Esterification is a reversible process, and the final conversion of reactants is dictated by the reaction equilibrium. The equilibrium constant (Keq) for the formation of this compound is given by:
Keq = [Products] / [Reactants] = ([this compound][Water]) / ([Octanoic acid][Ethylene glycol])
The value of the equilibrium constant for esterification reactions is typically in the range of 1-10, which means that a significant amount of reactants will remain in the equilibrium mixture. The thermodynamic favorability of the reaction is influenced by temperature, although the equilibrium composition is often a weak function of temperature. bohrium.com However, increasing the temperature generally increases the reaction rate, allowing equilibrium to be reached faster. bohrium.com
A common strategy to drive the equilibrium towards the product side and achieve high conversion is to alter the concentration of reactants or products. Using a molar excess of one of the reactants, typically the less expensive one (ethylene glycol in this case), can significantly increase the yield of the ester. Another highly effective method is the continuous removal of a product, usually water, from the reaction mixture through techniques like distillation.
Table 2: Effect of Reactant Molar Ratio on Equilibrium Conversion of a Carboxylic Acid
| Molar Ratio (Alcohol/Acid) | Theoretical Maximum Conversion (%) |
| 1:1 | 66.7 |
| 2:1 | 84.5 |
| 3:1 | 90.1 |
| 5:1 | 94.5 |
| 10:1 | 97.3 |
Note: This table illustrates the general thermodynamic principle of Le Chatelier's principle applied to esterification, showing how increasing the concentration of one reactant shifts the equilibrium to favor product formation. The exact values depend on the specific reactants and the equilibrium constant.
Mechanistic Aspects of Polymerization Reactions Involving Hydroxyethyl (B10761427) Octanoate Moieties
The this compound structure contains a hydroxyl group and an octanoate ester group, which can be incorporated into polymers through various mechanisms. The hydroxyl group can act as an initiator for ring-opening polymerization, while a vinyl group could be introduced to the molecule to enable its participation in radical polymerization.
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.govspecificpolymers.com The control in RAFT polymerization is achieved by adding a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. wikipedia.org
The RAFT mechanism involves a series of equilibria where a growing polymer radical adds to the CTA, forming a dormant intermediate. This intermediate can then fragment to release a new radical that can initiate further polymerization. This process of reversible chain transfer ensures that all polymer chains grow at a similar rate. specificpolymers.com
To incorporate a hydroxyethyl octanoate moiety using RAFT, a corresponding monomer would be required, such as 2-(acryloyloxy)ethyl octanoate or 2-(methacryloyloxy)ethyl octanoate. The polymerization of such a monomer would proceed via the standard RAFT mechanism:
Initiation : A standard radical initiator (like AIBN) generates primary radicals.
Propagation : The radicals add to the monomer's vinyl group.
Chain Transfer : The growing polymer radical reacts with the RAFT agent.
Reinitiation : The new radical generated from the RAFT agent initiates a new polymer chain.
Equilibrium : A rapid equilibrium is established between the active (growing) and dormant (polymer-RAFT adduct) chains, leading to controlled growth.
The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. For acrylate (B77674) or methacrylate-based monomers, dithioesters or trithiocarbonates are often effective. wikipedia.org This method would allow for the synthesis of well-defined homopolymers or block copolymers containing the pendant hydroxyethyl octanoate group.
Ring-Opening Polymerization (ROP) is a powerful method for synthesizing polymers from cyclic monomers such as lactones, lactides, and epoxides. nih.gov The hydroxyl group of this compound can serve as an initiator for the ROP of such monomers, allowing the octanoate moiety to be incorporated at the beginning of the polymer chain.
The mechanism of ROP can be cationic, anionic, or coordination-insertion, depending on the monomer and the catalyst used. For instance, in the organocatalytic ROP of lactones (e.g., ε-caprolactone), a base catalyst activates the hydroxyl group of the initiator (this compound), making it a more potent nucleophile. nih.gov
The general steps for a base-catalyzed ROP using this compound as an initiator are:
Initiator Activation : The catalyst (e.g., an organic base like TBD) deprotonates the hydroxyl group of this compound.
Nucleophilic Attack : The resulting alkoxide attacks the carbonyl carbon of the cyclic monomer (e.g., ε-caprolactone), leading to the opening of the ring.
Propagation : The newly formed alkoxide at the end of the growing chain attacks another monomer molecule, and this process repeats, extending the polymer chain.
Termination/Transfer : The reaction is typically terminated by the addition of a proton source or can be subject to chain transfer reactions.
This approach results in a polymer chain (e.g., polycaprolactone) with a this compound group at one end. This method is valuable for creating polymers with specific end-group functionalities, which can be useful for creating block copolymers or for surface modification.
Interfacial and Surface Phenomena in Research Applications
The physical properties of this compound, particularly its behavior at interfaces, are dictated by its amphiphilic nature. The molecule possesses a polar hydroxyl head group and a nonpolar octanoate tail. This structure suggests that it will exhibit surface activity, concentrating at interfaces between polar and nonpolar phases and reducing the interfacial tension.
The surface tension of fatty acid esters is a well-studied area, with values for similar compounds providing insight into the expected properties of this compound. Fatty acid ethyl esters, for example, exhibit surface tensions in the range of 27-32 mN/m at room temperature. researchgate.net It is expected that this compound would have a slightly higher surface tension due to the presence of the additional polar hydroxyl group.
Several trends can be observed for fatty acid esters that are applicable here:
Chain Length : Surface tension generally increases with the length of the fatty acid chain. researchgate.net
Unsaturation : The presence of double bonds in the alkyl chain tends to increase surface tension. researchgate.net
Temperature : Surface tension decreases as temperature increases.
These surface-active properties are critical in various applications. For example, in emulsion formulations, such compounds can act as co-surfactants, stabilizing droplets of oil in water or vice versa. In materials science, the ability of such molecules to modify surface energy is exploited in coatings, lubricants, and as plasticizers in polymers.
Table 3: Surface Tension of Structurally Related Fatty Acid Esters at 40°C
| Compound | Chemical Formula | Surface Tension (mN/m) |
| Methyl Oleate (B1233923) | C₁₉H₃₆O₂ | 27.6 |
| Methyl Linoleate | C₁₉H₃₄O₂ | 28.4 |
| Isobutyl Oleate | C₂₂H₄₂O₂ | 25.9 |
Source: Data derived from studies on fatty esters. researchgate.net These values provide an estimate for the expected surface tension of similar ester compounds.
Biochemical Pathways and Biotransformation Studies Non Human Focus
Enzymatic Biotransformation in Microorganisms and Isolated Enzyme Systems
The enzymatic biotransformation of 2-hydroxyethyl octanoate (B1194180) in microbial and isolated enzyme systems is primarily anticipated to involve hydrolysis by carboxylesterases, leading to the cleavage of the ester bond. This process would release the constituent molecules, ethylene (B1197577) glycol and octanoic acid, which can then enter various metabolic pathways.
Carboxylesterases (CEs) are a ubiquitous class of enzymes responsible for the hydrolysis of carboxylesters into their corresponding alcohol and carboxylic acid components. nih.gov This enzymatic action is a crucial detoxification mechanism for xenobiotics containing ester groups. nih.gov The hydrolysis of an ester bond, such as the one present in 2-hydroxyethyl octanoate, is initiated by the nucleophilic attack of a serine residue within the enzyme's active site on the carbonyl carbon of the ester. nih.gov This reaction forms a tetrahedral intermediate, which then collapses to release the alcohol moiety (ethylene glycol) and an acylated enzyme intermediate. A subsequent reaction with a water molecule regenerates the active enzyme and releases the carboxylic acid (octanoic acid). nih.gov
Following the carboxylesterase-mediated hydrolysis of this compound, the primary biotransformation products would be octanoic acid and ethylene glycol . Further metabolism of these products would depend on the specific microbial species and the enzymatic machinery it possesses.
Fungal metabolism, for example, has been shown to transform octanoic acid into various products. In one study, Mucor sp. was found to metabolize trans-2-octenoic acid into neutral and acidic products, with 1-octanol (B28484) being a minor product compared to the acidic metabolites. tandfonline.com This suggests that further oxidation or reduction of the octanoate moiety can occur.
In bacterial systems, octanoic acid can be further metabolized through pathways such as β-oxidation. For instance, recombinant E. coli has been engineered to convert octane (B31449) to octanoate, indicating the presence of pathways that can process this fatty acid. nih.gov The degradation of fatty acids in bacteria typically proceeds via the β-oxidation cycle, which generates acetyl-CoA for energy production and biosynthesis. researchgate.net
The identification of biotransformation products often involves techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the metabolites from culture extracts. tandfonline.commdpi.com
Metabolic Fates of Octanoate in Non-Human Biological Systems
Once released from this compound through hydrolysis, the octanoate moiety enters the fatty acid metabolic pathways. Its fate varies depending on the tissue and the specific enzymatic capabilities of the organism.
In animals, there are significant differences in how octanoate is metabolized in the liver versus muscle tissues. nih.govnih.gov The liver is capable of oxidizing free octanoate directly. nih.govnih.gov In contrast, heart and skeletal muscle mitochondria are unable to oxidize free octanoate and instead rely on the carnitine-bound form, octanoylcarnitine (B1202733), for oxidation. nih.govnih.gov
The fractional contribution of octanoate to the acetyl-CoA pool, a measure of its oxidation, has been shown to vary across different tissues in rats. The heart and soleus muscle exhibit the highest rates of octanoate oxidation, followed by the red portion of the gastrocnemius muscle, the liver, and finally the white portion of the gastrocnemius muscle. physiology.org This indicates that the oxidative capacity of a tissue correlates with its ability to utilize octanoate. physiology.org
Table 1: Fractional Contribution of Octanoate to Acetyl-CoA Pool in Different Rat Tissues
| Tissue | Fractional Contribution (Fc2) |
|---|---|
| Heart | 0.563 ± 0.066 |
| Liver | 0.367 ± 0.054 |
| Soleus Muscle (rested) | 0.565 ± 0.089 |
| Soleus Muscle (contracted) | 0.564 ± 0.096 |
| Red Gastrocnemius (rested) | 0.470 ± 0.092 |
| Red Gastrocnemius (contracted) | 0.438 ± 0.072 |
| White Gastrocnemius (rested) | 0.340 ± 0.081 |
| White Gastrocnemius (contracted) | 0.272 ± 0.065 |
Data adapted from a study on octanoate oxidation in rats, demonstrating tissue-specific metabolic rates. physiology.org
The metabolism of octanoate is dependent on the activity of several key enzymes.
Acyl-CoA Synthetases (ACSs): Before octanoate can be oxidized, it must first be activated to its CoA ester, octanoyl-CoA. This activation is catalyzed by acyl-CoA synthetases. nih.gov Liver mitochondria have a high expression of medium-chain acyl-CoA synthetases, which enables the direct activation and subsequent oxidation of free octanoate. nih.gov In contrast, the lower expression of these enzymes in heart and muscle mitochondria explains their inability to directly oxidize free octanoate. nih.gov
Carnitine Palmitoyltransferase (CPT) System: The transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation is facilitated by the carnitine palmitoyltransferase system, which includes CPT1 and CPT2. wikipedia.org While octanoate, as a medium-chain fatty acid, can cross the inner mitochondrial membrane independently of the CPT system, its carnitine-bound form, octanoylcarnitine, is readily oxidized by both liver and muscle tissues. nih.govnih.gov Interestingly, the oxidation of octanoylcarnitine in muscles does not appear to be dependent on CPT2. nih.govnih.gov Carnitine O-octanoyltransferase (CrOT) is another enzyme that may play a role in converting octanoylcarnitine to octanoyl-CoA within the mitochondria of muscle cells. nih.gov
Octanoic acid is a valuable platform chemical, and its microbial production is an area of active research. nih.gov Microorganisms like Saccharomyces cerevisiae have been engineered to produce octanoic acid by modifying their fatty acid synthase enzymes. nih.gov Strategies to enhance production include increasing the supply of precursor molecules like acetyl-CoA and the redox cofactor NADPH. nih.gov
In the context of biorefineries, microbial fermentation can be used to produce a variety of industrially relevant organic acids, including octanoic acid, from renewable feedstocks. mdpi.commdpi.com The inherent toxicity of octanoic acid to microbial cells can be a limiting factor in production, and research is ongoing to develop more robust microbial strains with improved tolerance. nih.govresearchgate.net
Furthermore, microorganisms can be utilized for the degradation of octanoic acid. Bacteria possess fatty acid degradation pathways, primarily the β-oxidation cycle, which breaks down fatty acids into acetyl-CoA. researchgate.net This process is essential for bioremediation efforts and the cycling of carbon in various environments.
Research Applications in Materials Science and Catalysis
Role as Reagents and Intermediates in Organic Synthesis and Catalytic Processes
While 2-hydroxyethyl octanoate (B1194180) is recognized as a precursor in the synthesis of more complex molecules, detailed public-domain research specifying its direct application as a reagent or intermediate in a broad range of named organic reactions or catalytic cycles is limited. guidechem.com However, its ester and hydroxyl functional groups make it a viable candidate for various transformations. For instance, the hydroxyl group can undergo further esterification or etherification, and the ester group can be subjected to hydrolysis or transesterification, positioning it as a versatile intermediate in multistep synthetic pathways.
In the realm of catalysis, related compounds such as methyl octanoate have been studied in deoxygenation reactions over platinum-alumina catalysts. researchgate.net Such research into similar esters provides a conceptual framework for how 2-hydroxyethyl octanoate might behave in catalytic systems, particularly in processes aimed at producing hydrocarbons from bio-based feedstocks.
Development of Novel Solvents and Reaction Media for Research
The development of environmentally benign solvents and reaction media is a significant focus of green chemistry, and here, derivatives of this compound are showing considerable promise.
Task-Specific Ionic Liquids as Green Reaction Environments
Task-specific ionic liquids (TSILs) are salts with low melting points that are designed for specific applications. scispace.comdntb.gov.ua The "2-hydroxyethyl" moiety is a key component in the synthesis of certain TSILs. researchgate.net These ionic liquids can act as both the solvent and the catalyst in chemical reactions. researchgate.net By incorporating functional groups, such as the hydroxyl group found in this compound, into the structure of an ionic liquid, its properties can be tailored for specific chemical transformations. researchgate.net For example, 2-hydroxyethyl-based ammonium (B1175870) ionic liquids have been used in the synthesis of phthalocyanines. researchgate.net
Influence on Reaction Yields, Selectivity, and Catalyst Recycling
The use of 2-hydroxyethyl-based ionic liquids has been shown to influence reaction outcomes favorably. In the synthesis of phthalocyanines, 2-hydroxyethyl ammonium ionic liquids demonstrated the ability to produce better yields compared to their imidazolium-based and non-hydroxyl functionalized counterparts. researchgate.net The hydroxyl group, in combination with a strongly basic anion, can enhance the potential of the ionic liquid as an organic solvent. researchgate.net
A significant advantage of using ionic liquids is the potential for catalyst recycling. scispace.com Due to their low volatility and immiscibility with many organic solvents, catalysts dissolved in an ionic liquid phase can often be easily separated from the reaction products and reused, which is both economically and environmentally beneficial.
Investigative Studies in Advanced Materials Science
The unique chemical structure of this compound also makes it a person of interest in the field of advanced materials science, where it can be used as a fundamental component in the creation of new materials with specific, tailored properties.
Building Blocks for New Polymeric Architectures and Functional Materials
In the quest for new polymers, chemists are constantly searching for versatile building blocks to create materials with novel properties. klinger-lab.de While direct research on the use of this compound as a primary monomer in large-scale polymer production is not widely documented, its bifunctional nature—possessing both a hydroxyl group and an ester—makes it a candidate for the synthesis of polyesters and other copolymers. Related compounds, such as 2-hydroxyethyl methacrylate (B99206), are extensively used in the creation of hydrogels and other biocompatible materials. tue.nl This suggests a potential for this compound to be incorporated into polymeric structures to impart specific properties, such as flexibility or hydrophobicity.
The development of multifunctional polymers often requires the combination of different polymerization methods to create complex architectures. klinger-lab.de The reactivity of the hydroxyl and ester groups in this compound could be exploited in such synthetic strategies.
Role in Hydroxyapatite (B223615) Coatings Research for Material Surface Modification
Hydroxyapatite coatings are of great interest, particularly for biomedical implants, due to their biocompatibility and ability to promote bone growth. researchgate.netrsc.org The research in this area is extensive, focusing on various methods to deposit hydroxyapatite onto surfaces like titanium. nih.gov While the direct role of this compound in the formulation of hydroxyapatite coatings is not explicitly detailed in the available research, the broader context of surface modification often involves the use of organic molecules to influence crystal growth, adhesion, and other properties of the coating.
For instance, in the development of composite scaffolds for tissue engineering, components like 2-hydroxyethyl methacrylate have been used in conjunction with hydroxyapatite to create new materials that mimic the native bone extracellular matrix. tue.nl This highlights a potential, though currently unexplored, avenue for this compound to be used as a modifying agent or a component in the organic phase of composite hydroxyapatite coatings.
Exploratory Studies in Colloidal Systems and Surfactant Science
The amphiphilic nature of this compound, possessing both a hydrophilic hydroxyl head group and a lipophilic eight-carbon chain, makes it a subject of interest in fundamental studies of colloidal and surfactant science. Its structure allows it to function at the interface between immiscible phases, influencing the formation and stability of complex fluid systems.
Fundamental Research on the Formation and Stabilization of Lipid Nanoparticles for Research Purposes
In the field of materials science, non-ionic surfactants and lipids are foundational to the development and study of lipid nanoparticles (LNPs). These colloidal carriers are investigated for their potential in various research applications. The stability of LNP dispersions is critical, and the inclusion of stabilizing agents is a key area of fundamental research. Non-ionic surfactants, a class to which this compound belongs, are studied for their role in providing steric stabilization to nanoparticles. rsc.orgresearchgate.net
This stabilization mechanism involves the surfactant molecules adsorbing onto the nanoparticle surface. The hydrophilic portions—in this case, the 2-hydroxyethyl groups—extend into the surrounding aqueous medium, forming a hydrated layer. This layer creates a physical barrier that sterically hinders nanoparticles from approaching each other too closely, thereby preventing aggregation and maintaining a monodisperse colloidal suspension. rsc.orgcpu.edu.cn The balance between the lipid components and the stabilizing surfactants is a primary factor influencing key physical properties of the nanoparticles, such as particle size, surface charge (zeta potential), and physical stability over time. cpu.edu.cnacs.org
| Component Class | Example Compound | Fundamental Role in LNP Research |
| Ionizable Lipid | Varies (e.g., DLin-MC3-DMA) | Encapsulation of cargo; pH-dependent charge for endosomal escape. |
| Structural Lipid | Phospholipids (e.g., DSPC) | Forms the primary structure and bilayer of the nanoparticle. |
| Sterol | Cholesterol | Modulates membrane rigidity and fluidity; fills gaps to enhance stability. researchgate.net |
| Non-ionic Stabilizer | PEG-lipid, Polysorbates, or analogous structures like this compound | Provides steric hindrance to prevent particle aggregation; controls particle size during formation. researchgate.netingentaconnect.com |
Behavior as Surface-Active Agents and Cosolvents in Solution Chemistry
This compound is classified as a non-ionic surface-active agent, or surfactant, due to its amphiphilic molecular structure. The molecule consists of a polar, hydrophilic "head" (the 2-hydroxyethyl group derived from ethylene (B1197577) glycol) and a non-polar, lipophilic "tail" (the octanoate hydrocarbon chain). wikipedia.orgnih.gov This dual affinity causes the molecules to preferentially adsorb at interfaces, such as the boundary between air and water or oil and water, where they can orient themselves to satisfy the affinities of both parts of the molecule.
A primary characteristic of a surface-active agent is its ability to lower the surface tension of a liquid or the interfacial tension between two liquids. The presence of this compound at the air-water interface, for instance, disrupts the cohesive energy between water molecules, resulting in a reduction of surface tension. While direct measurements for this compound are not widely published, the behavior of its constituent fatty acid, octanoic acid, illustrates this principle. The surface tension of fatty acids is known to decrease with increasing temperature. researchgate.net This behavior is a critical parameter in formulations where wetting, emulsification, or foaming is desired.
To illustrate the principle of surface tension in related molecules, the following data for fatty acids is provided.
| Compound | Temperature (°C) | Surface Tension (mN/m or dynes/cm) |
| Lauric Acid (C12) | 70 | 26.51 |
| Myristic Acid (C14) | 70 | 27.86 |
| Palmitic Acid (C16) | 70 | 28.20 |
| Oleic Acid (C18:1) | 70 | 29.60 |
| This table presents data for fatty acids to demonstrate general surface tension properties and is adapted from Chumpitaz et al., 1999. researchgate.netdss.go.th |
In solution chemistry, beyond a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. researchgate.net In aqueous solutions, these micelles typically form with the hydrophobic octanoate tails sequestered in the core and the hydrophilic 2-hydroxyethyl heads forming the outer corona, interfacing with the water. This aggregation behavior allows surfactants to function as solubilizing agents or cosolvents for substances that are otherwise insoluble in the bulk solvent. For example, a non-polar compound can be partitioned into the hydrophobic core of the micelles, allowing for its dispersion in an aqueous medium, forming a microemulsion. researchgate.net This function is fundamental in research involving drug delivery systems, cleaning formulations, and organic reactions in aqueous media.
Q & A
Q. What are the optimal synthesis methods for 2-Hydroxyethyl octanoate, and how can reaction efficiency be quantified?
- Methodological Answer : The esterification of octanoic acid with ethylene glycol, catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions, is a common synthesis route. Reaction efficiency can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor the conversion rate of reactants to products. Kinetic studies (e.g., time-course analysis) and yield calculations via mass balance are critical for optimizing conditions (e.g., molar ratios, temperature) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the ester linkage (e.g., δ 4.2–4.4 ppm for –CH2–O–CO– in H NMR) and hydroxyethyl group (δ 3.6–3.8 ppm for –CH2–OH).
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Peaks at ~1740 cm (C=O stretch) and 3400–3500 cm (O–H stretch) validate functional groups.
- Gas Chromatography-Mass Spectrometry (GC-MS) : To detect impurities or byproducts (e.g., unreacted octanoic acid) .
Q. What experimental protocols ensure stability assessment of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC or GC-MS. Hydrolysis rates can be modeled using Arrhenius equations to predict shelf life. Control humidity to avoid confounding effects .
Advanced Research Questions
Q. How can contradictions in experimental data on this compound’s solvent interactions be resolved?
- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to identify variables (e.g., solvent polarity, temperature) influencing solubility or reactivity. Validate findings using controlled replicates and Bayesian inference to assess uncertainty. For conflicting stability data, use differential scanning calorimetry (DSC) to detect polymorphic transitions or degradation pathways .
Q. What mechanistic insights explain this compound’s role in enhancing drug delivery systems?
- Methodological Answer : Investigate its amphiphilic properties via dynamic light scattering (DLS) to assess micelle formation. Use Franz diffusion cells to measure permeation enhancement in vitro. Compare pharmacokinetic profiles (e.g., AUC, C) in animal models when the compound is used as a prodrug solubilizer, referencing protocols for laninamivir octanoate’s inhalation efficacy .
Q. How can ecological impact assessments for this compound be designed to address biodiversity risks?
- Methodological Answer : Conduct microcosm studies to evaluate acute toxicity (e.g., LC for Daphnia magna) and chronic effects on soil microbiota (via ATP luminescence assays). Use high-resolution mass spectrometry (HRMS) to track environmental persistence. Cross-reference methodologies from bromoxynil octanoate studies, incorporating species sensitivity distribution (SSD) models to predict ecosystem-level impacts .
Data Analysis and Presentation Guidelines
Q. What statistical frameworks are appropriate for analyzing contradictory results in catalytic esterification studies?
- Methodological Answer : Employ mixed-effects models to account for batch variability in catalyst performance. Use Tukey’s HSD test for post-hoc comparisons of yield data. Report effect sizes (e.g., Cohen’s d) to quantify differences between conditions. Raw data should be archived in appendices, with processed data (e.g., normalized yields) in main figures .
Q. How should researchers present chromatographic data to highlight purity without redundancy?
- Methodological Answer : Summarize retention times and peak areas in tables, with representative chromatograms in supplementary materials. Use annotated GC-MS spectra in the main text to emphasize key peaks (e.g., molecular ion for this compound at m/z 172). Avoid duplicating raw data; instead, integrate statistical summaries (e.g., mean ± SD of triplicate runs) .
Ethical and Methodological Compliance
Q. What criteria should guide participant selection in toxicity studies involving this compound?
- Methodological Answer : Adopt stratified sampling to include diverse demographics (e.g., age, sex) and ensure exclusion of immunocompromised individuals. Document recruitment sources (e.g., clinical trial registries) and obtain informed consent with IRB approval. Reference ICH guidelines for maintaining blinding and minimizing bias in data collection .
Q. How can researchers ensure reproducibility when studying this compound’s reaction kinetics?
- Methodological Answer :
Publish detailed reaction protocols (e.g., catalyst concentration, stirring rates) in open-access repositories. Use standardized reference materials (e.g., NIST-traceable reagents) and validate instrumentation calibration. Share raw kinetic datasets (time vs. conversion) in public repositories like Zenodo, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
